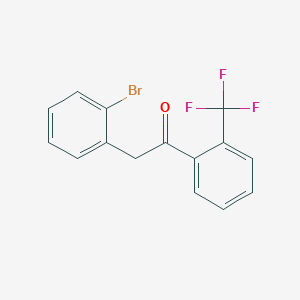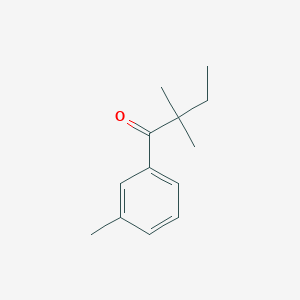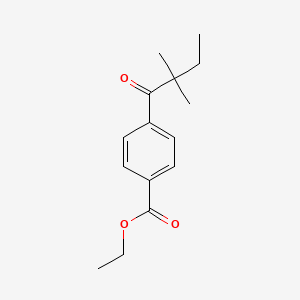
Cyclobutyl 2,6-dimethylphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 2,6-dimethylphenyl ketone, also known as CBDMK, is a cycloalkyl ketone. It has a molecular formula of C13H16O and a molecular weight of 188.27 .
Molecular Structure Analysis
The InChI code for Cyclobutyl 2,6-dimethylphenyl ketone is1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3 . This indicates that the molecule consists of a cyclobutyl group attached to a 2,6-dimethylphenyl ketone. Physical And Chemical Properties Analysis
Cyclobutyl 2,6-dimethylphenyl ketone is a colorless oil . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Thermochemical Analysis and Stability
Morales and Martínez (2009) conducted a detailed study on the thermochemical properties of ketene dimers and related cyclic structures, including cyclobutane-1,3-diones and cyclobut-2-enones. Through theoretical calculations, they examined the stability of these compounds, contributing valuable data for understanding the thermodynamics of ketene polymerization. This research offers insights into the preferred pathways and stability of cyclobutyl ketone derivatives in chemical reactions (Morales & Martínez, 2009).
Synthetic Applications in Organic Chemistry
Several studies have illustrated the versatility of cyclobutyl ketones and their derivatives in organic synthesis. For instance, Fujiwara et al. (1997) demonstrated the highly stereoselective synthesis of alkenylsilanes and germanes utilizing cyclobutyl ketones, showcasing the compounds' utility in creating complex molecular architectures with high stereocontrol (Fujiwara et al., 1997). Additionally, Alcaide, Almendros, and Lázaro‐Milla (2019) developed a regioselective synthesis method for 2,3-disubstituted-cyclobutenones, highlighting the synthetic utility of these structures in generating potent medicinal chemistry scaffolds (Alcaide, Almendros, & Lázaro‐Milla, 2019).
Photochemical Reactions and Mechanistic Insights
Research on the photochemistry of cyclobutyl ketones has provided fundamental insights into reaction mechanisms and the potential for novel photoreactions. Scheffer et al. (1986) explored the Norrish Type II reaction in the solid state with α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl phenyl ketone, revealing intricate details about the photolysis pathways and the impact of the solid-state environment on these reactions (Scheffer et al., 1986).
Catalysis and Reaction Innovations
The development of catalytic methods utilizing cyclobutyl ketones has led to efficient synthetic pathways for valuable chemical products. Ozawa et al. (2001) presented a method for dehydrogenative silylation of ketones catalyzed by diphosphinidenecyclobutene-coordinated platinum(II) complexes, illustrating the potential of cyclobutyl ketones in catalytic processes to yield silyl enol ethers with high selectivity (Ozawa et al., 2001).
Propiedades
IUPAC Name |
cyclobutyl-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPMVPJDPBTASK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642531 |
Source


|
| Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2,6-dimethylphenyl ketone | |
CAS RN |
898790-73-3 |
Source


|
| Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)



![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)








